Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl-

Description

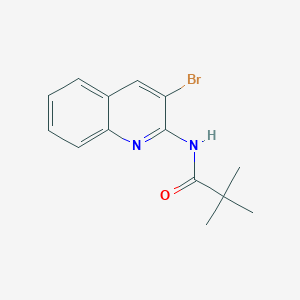

"Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl-" is a brominated quinoline derivative featuring a 2,2-dimethylpropanamide moiety. The quinoline ring system, substituted with a bromine atom at the 3-position, imparts distinct electronic and steric properties, while the dimethyl groups on the propanamide chain enhance hydrophobicity and steric protection.

Properties

CAS No. |

634202-53-2 |

|---|---|

Molecular Formula |

C14H15BrN2O |

Molecular Weight |

307.19 g/mol |

IUPAC Name |

N-(3-bromoquinolin-2-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C14H15BrN2O/c1-14(2,3)13(18)17-12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) |

InChI Key |

SRHCJTXKPLJLGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=CC=CC=C2C=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Bromination: The quinoline ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Amidation: The brominated quinoline is reacted with 2,2-dimethylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical studies.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- Target Compound: The 3-bromo-2-quinolinyl group introduces a bulky, electron-withdrawing substituent. Bromine’s electronegativity may polarize the quinoline ring, enhancing electrophilic reactivity at specific positions.

- N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide (): Substitution with an amino group (electron-donating) and methyl group (steric hindrance) on the phenyl ring alters electronic and steric profiles. This compound is less hydrophobic (logP likely lower) compared to the brominated quinoline derivative .

- N-(3,3''-Dibromo[1,1':3',1''-terphenyl]-2'-yl)-2,2-dimethylpropanamide (): The terphenyl system with bromine atoms increases molecular weight (487.227 g/mol) and rigidity, reducing solubility in polar solvents. The extended aromatic system may enhance π-π stacking interactions, unlike the mono-quinolinyl target compound .

Table 1: Substituent and Molecular Weight Comparison

| Compound | Aromatic System | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Quinoline | 3-Bromo | ~330 (estimated) |

| N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide | Phenyl | 3-Amino, 2-Methyl | 206.29 |

| N-(3,3''-Dibromoterphenyl)-propanamide | Terphenyl | 3,3''-Dibromo | 487.227 |

| N-(2,5-Dimethoxyphenyl)-2-bromo-propanamide | Phenyl | 2-Bromo, 2,5-Dimethoxy | 288.138 |

Halogenation Effects

- Target Compound: Bromine on the quinoline ring may improve binding affinity in biological systems through halogen bonding.

- However, iodine’s weaker electronegativity compared to bromine reduces halogen-bonding strength .

Amide Chain Modifications

- N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (): A hydroxyethyl group introduces polarity, enhancing water solubility but reducing membrane permeability compared to the hydrophobic quinoline derivative .

- N-(3-Hydroxy-2-pyridinyl)-2,2-dimethylpropanamide (): The hydroxy-pyridinyl group may engage in hydrogen bonding, altering solubility and receptor interactions compared to the bromoquinolinyl group .

Key Research Findings

- Solubility: The target compound’s hydrophobicity (due to dimethylpropanamide and bromoquinoline) likely reduces aqueous solubility compared to hydroxyethyl or methoxy-substituted analogs .

- Reactivity: Bromine on the quinoline ring may direct electrophilic substitution to the 5- or 8-positions, whereas methoxy groups () activate the ring for nucleophilic attack .

Biological Activity

Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with a bromo-substituted quinoline moiety, which contributes to its reactivity and interaction with biological targets. The chemical formula includes carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms, indicative of its complex nature.

Research indicates that propanamide derivatives often engage in nucleophilic substitutions and coupling reactions. The bromo group can participate in nucleophilic attacks by various amines, leading to the formation of new amide bonds. Additionally, the quinoline ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Neuroprotective Properties

Compounds structurally related to propanamide derivatives have shown interactions with translocator protein (TSPO), which is implicated in neuroinflammation and neuroprotection. Given the structural characteristics of N-(3-bromo-2-quinolinyl)-2,2-dimethyl-, it is hypothesized that it may exhibit similar neuroprotective properties. This suggests potential applications in treating neurological disorders.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various bacterial strains. For instance, studies on related propanamide derivatives have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Gram-positive and Gram-negative bacteria . The specific activity profile of N-(3-bromo-2-quinolinyl)-2,2-dimethyl- remains to be elucidated but may follow a comparable trend.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- against other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl | Bromo-substituted quinoline | Potential neuroprotective properties |

| N,N-Dimethylpropanamide | Simple dimethyl substitution | Less complex reactivity |

| 3-Bromo-N,N-dimethylpropanamide | Brominated without quinoline | Similar reactivity profile |

| N-Methyl-N-(4-methoxyphenyl)propanamide | Aromatic substitution without bromine | Different biological activity profile |

This table illustrates how the unique combination of a quinoline structure and bromine substitution in N-(3-bromo-2-quinolinyl)-2,2-dimethyl- may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of propanamide derivatives. For example:

- Neuroprotective Studies : Research exploring the interaction of similar compounds with TSPO has shown promising results in neuroprotection models.

- Antimicrobial Testing : Compounds sharing structural similarities exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains. While specific data for N-(3-bromo-2-quinolinyl)-2,2-dimethyl- is limited, its structural features suggest it may possess comparable antimicrobial efficacy .

- Cytotoxicity Assessments : Investigations into related compounds for cytotoxic effects against cancer cell lines revealed significant activity, warranting further exploration into the anticancer potential of N-(3-bromo-2-quinolinyl)-2,2-dimethyl- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.